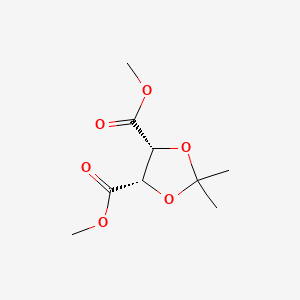

dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Description

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6+ |

InChI Key |

ROZOUYVVWUTPNG-OLQVQODUSA-N |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)OC)C |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations and Starting Materials

The target compound’s stereochemistry is dictated by the configuration of its precursor, typically derived from tartaric acid enantiomers. While the (4S,5S) and (4R,5R) diastereomers are well-documented in the literature, the (4S,5R) configuration necessitates a distinct synthetic approach. Key starting materials include:

Synthetic Routes and Methodologies

Acetonide Protection of Tartaric Acid Derivatives

The most widely reported method involves a two-step process: (1) acetonide protection of tartaric acid’s vicinal diol and (2) esterification of the carboxylic acid groups.

Step 1: Formation of the Dioxolane Ring

D- or L-tartaric acid is reacted with 2,2-dimethoxypropane under acidic conditions to form the acetonide intermediate. For example:

- Dissolve D-tartaric acid (10 mmol) in anhydrous acetone (50 mL).

- Add 2,2-dimethoxypropane (12 mmol) and catalytic p-toluenesulfonic acid (0.1 mmol).

- Reflux at 60°C for 12 hours under nitrogen.

- Remove solvent under reduced pressure to yield the crude acetonide-protected diacid.

Mechanism : Acid catalysis promotes the nucleophilic attack of tartaric acid’s diol on 2,2-dimethoxypropane, forming the dioxolane ring while releasing methanol as a byproduct.

Step 2: Esterification with Methanol

The acetonide-protected diacid is esterified using methanol under acidic or basic conditions:

- Suspend the acetonide diacid (5 mmol) in methanol (20 mL).

- Add concentrated sulfuric acid (0.5 mL) as a catalyst.

- Reflux for 6 hours, then neutralize with sodium bicarbonate.

- Extract with dichloromethane, dry over MgSO₄, and concentrate to obtain the dimethyl ester.

Optimization Strategies

Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to alter the oxidation state of the compound.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

- CAS Registry Number : 37031-29-1 .

- Molecular Formula : C₉H₁₄O₆; Molecular Weight : 218.20 g/mol .

Synthesis :

The compound is synthesized via acetonide protection of dimethyl L-tartrate. A typical procedure involves reacting (+)-dimethyl L-tartrate with 2,2-dimethoxypropane in the presence of catalytic p-toluenesulfonic acid (PTSA) under reflux conditions . This method yields the dioxolane ring with high stereoselectivity (4S,5R configuration) .

Physical Properties :

- Appearance : Colorless oil .

- Optical Rotation : [α]²⁵D = +45.0 (c = 1.0, CHCl₃) for the (4R,5R) enantiomer ; the (4S,5R) diastereomer exhibits distinct stereochemical properties .

- Spectroscopic Data :

Comparison with Structural Analogs

Stereoisomers and Diastereomers

(4S,5S)-Isomer :

- Example : Dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate (CAS 91326-83-9) .

- Key Differences : The phenyl substituent at C2 increases steric bulk, altering reactivity in catalytic applications. The (4S,5S) configuration shows [α]²⁰D = −80 (c 1, CHCl₃), contrasting with the (4S,5R) isomer’s optical activity .

(4R,5R)-Isomer :

Alkylated Derivatives

- Mono-Alkylated Analogs: Example: Dimethyl (4R,5R)-4-hexyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (33c) . Synthesis: Alkylation using LDA and 1-iodohexane at −78°C yields 33c (47% yield) . Properties: Hexyl chain enhances hydrophobicity, reducing crystallinity (yellow oil vs. colorless oil for the parent compound) .

Di-Alkylated Analogs :

Functionalized Derivatives

Hydroxyphenyl-Substituted Analogs :

- Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) .

- Biological Activity : Exhibits antimicrobial properties with MIC values of 4.8–19.5 µg/mL against S. aureus and C. albicans .

- Comparison : The hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing biological activity compared to the parent compound .

Silyl-Protected Analogs :

Comparative Data Table

Q & A

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate?

- Methodological Answer : To synthesize this compound with high stereochemical fidelity, asymmetric catalysis or chiral auxiliary approaches are often employed. Critical steps include the use of stereoselective reagents (e.g., chiral catalysts for dioxolane ring formation) and rigorous monitoring via chiral HPLC or polarimetry. Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry, as demonstrated in structurally related dioxolane derivatives . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance enantiomeric excess (ee) by removing diastereomeric impurities.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the ester groups, dioxolane ring, and methyl substituents. Nuclear Overhauser Effect (NOE) experiments can resolve spatial arrangements of substituents.

- X-ray Crystallography : Provides unambiguous confirmation of absolute configuration (4S,5R), as seen in analogous dioxolane structures resolved at 140 K with R-factors < 0.03 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Statistical DoE (e.g., factorial or response surface designs) minimizes experimental trials while identifying critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between variables like reaction time and ee. Computational tools (e.g., quantum chemical calculations) pre-screen conditions to narrow experimental ranges, reducing resource consumption . Post-optimization, kinetic studies ensure scalability without racemization.

Q. How should researchers address contradictions in stereochemical outcomes between computational predictions and experimental data?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT functional selection). To resolve these:

- Benchmarking : Compare calculated vs. experimental X-ray structures of related compounds to validate computational protocols .

- Solvent Effects : Include implicit/explicit solvent models in simulations, as solvent polarity can alter transition-state energies.

- Dynamic Effects : Use ab initio molecular dynamics (AIMD) to account for conformational flexibility not captured in static calculations .

Q. What advanced computational strategies enhance the design of reactions involving this dioxolane derivative?

- Methodological Answer :

- Reaction Path Search : Quantum chemical methods (e.g., Nudged Elastic Band) map energy profiles for key steps like esterification or ring-opening.

- Machine Learning (ML) : Train ML models on existing reaction databases to predict regioselectivity or byproduct formation.

- Transition-State Analysis : Identify stereochemical bottlenecks using IRC (Intrinsic Reaction Coordinate) calculations .

Q. How can green chemistry principles be integrated into the synthesis and application of this compound?

- Methodological Answer :

- Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability guides.

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles to reduce waste.

- Energy Efficiency : Microwave-assisted synthesis or flow chemistry can reduce reaction times and energy use by >50% .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman)?

- Methodological Answer :

- Frequency Scaling : Apply scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to harmonize DFT-calculated frequencies with observed spectra.

- Anharmonic Corrections : Use second-order vibrational perturbation theory (VPT2) for modes sensitive to anharmonicity (e.g., C=O stretches).

- Experimental Artifacts : Rule out moisture absorption or crystal packing effects by comparing solid-state (ATR-IR) vs. solution-phase spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.